6,7-Dehydroroyleanone

Descripción

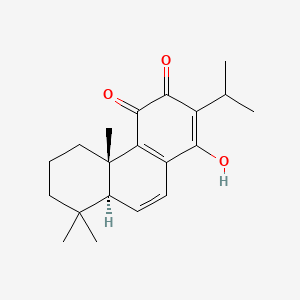

Structure

3D Structure

Propiedades

Número CAS |

6855-99-8 |

|---|---|

Fórmula molecular |

C20H26O3 |

Peso molecular |

314.4 g/mol |

Nombre IUPAC |

(4bS,8aS)-1-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthrene-3,4-dione |

InChI |

InChI=1S/C20H26O3/c1-11(2)14-16(21)12-7-8-13-19(3,4)9-6-10-20(13,5)15(12)18(23)17(14)22/h7-8,11,13,21H,6,9-10H2,1-5H3/t13-,20-/m0/s1 |

Clave InChI |

DLSQHYBGHVPMAE-RBZFPXEDSA-N |

SMILES |

CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C=C2)(C)C)C)O |

SMILES isomérico |

CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3C=C2)(C)C)C)O |

SMILES canónico |

CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C=C2)(C)C)C)O |

Sinónimos |

12-hydroxy-abieta-6,8,12-trien-11,14-dione 6,7-dehydroroyleanone |

Origen del producto |

United States |

Foundational & Exploratory

6,7-Dehydroroyleanone: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dehydroroyleanone is a bioactive abietane (B96969) diterpene demonstrating significant cytotoxic, anti-inflammatory, and antimicrobial properties. This document provides an in-depth technical overview of its natural sources, detailed experimental protocols for its extraction and quantification, and an exploration of its mechanism of action, with a focus on the induction of apoptosis. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been isolated from a variety of plant species, predominantly within the Lamiaceae family. The genus Plectranthus is a particularly rich source. Other notable sources include species from the Salvia and Taxodiaceae families. Quantitative yields can vary significantly depending on the plant species, the specific part of the plant utilized, and the extraction methodology employed.

| Plant Species | Family | Plant Part | Yield | Reference(s) |

| Plectranthus aliciae | Lamiaceae | Leaves (Essential Oil) | 77.8 mg/g | [1] |

| Plectranthus madagascariensis | Lamiaceae | Aerial Parts (Essential Oil) | Major Component | [2] |

| Taiwania cryptomerioides | Taxodiaceae | Bark | 8.81% (by GC) | [3] |

| Salvia moorcraftiana | Lamiaceae | Roots | Not Quantified | [4][5] |

| Taxodium distichum | Taxodiaceae | Cones and Seeds | Not Quantified | [3] |

| Tetradenia riparia | Lamiaceae | Leaves | Not Quantified | [3] |

| Inula royleana | Asteraceae | Roots | Not Quantified | [3] |

| Lepechinia bullata | Lamiaceae | Not Specified | Not Quantified | [6] |

Experimental Protocols

Extraction and Isolation

2.1.1. From Plectranthus Species (e.g., P. aliciae, P. madagascariensis)

This protocol is adapted from methodologies described for the extraction of essential oils rich in this compound.[1][2]

I. Hydrodistillation using a Clevenger Apparatus:

-

Air-dry the leaves of the Plectranthus species.

-

Grind the dried plant material into a coarse powder.

-

Place the powdered material in a round-bottom flask and add distilled water to cover the material.

-

Assemble the Clevenger apparatus for hydrodistillation.

-

Heat the flask and collect the essential oil over a period of 3-4 hours.

-

Separate the essential oil from the aqueous layer. Dry the essential oil over anhydrous sodium sulfate.

II. Isolation by Flash Chromatography:

-

Dissolve the crude essential oil in a minimal amount of a non-polar solvent (e.g., n-hexane).

-

Prepare a silica (B1680970) gel (240-400 mesh) column packed with the same non-polar solvent.

-

Load the dissolved sample onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (B1210297).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualize under UV light.

-

Combine fractions containing the compound of interest and evaporate the solvent under reduced pressure.

-

Recrystallize the isolated this compound from methanol (B129727) to obtain orange-reddish crystals.[7]

2.1.2. From Taiwania cryptomerioides Bark

This protocol is based on the bioassay-guided fractionation of T. cryptomerioides bark essential oil.[3]

I. Hydrodistillation:

-

Collect the bark of Taiwania cryptomerioides.

-

Subject the bark to hydrodistillation for 8 hours using a Clevenger-type apparatus to obtain the essential oil.

II. Silica Gel Column Chromatography:

-

Dissolve the essential oil in n-hexane.

-

Separate the components using silica gel column chromatography with a gradient elution of n-hexane and ethyl acetate of increasing polarity.

-

Monitor the fractions by TLC to identify the fraction containing this compound.

III. Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the active fraction using a preparative HPLC system equipped with a silica column (e.g., Zorbax Sil, 250 mm × 9.4 mm, 5 µm).

-

Use a gradient mobile phase of n-hexane and ethyl acetate. A typical gradient could be: 100% n-hexane for 3 minutes, then a linear gradient to 10% ethyl acetate over 10 minutes, followed by a wash and re-equilibration.

-

Set the flow rate to approximately 2 mL/min.

-

Monitor the elution at a suitable wavelength (e.g., 270 nm) and collect the peak corresponding to this compound.

Characterization and Quantification

2.2.1. High-Performance Liquid Chromatography (HPLC)

-

System: HPLC with a Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column is suitable for analysis.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol is commonly used.

-

Detection: Monitor at approximately 270 nm.

-

Quantification: Create a calibration curve using a purified standard of this compound. The purity of the isolated compound can also be assessed.[7][8]

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

System: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 3 minutes.

-

Ramp at 3°C/min to 120°C.

-

Ramp at 5°C/min to 240°C and hold for 5 minutes.[3]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 50-650.

-

-

Identification: Compare the obtained mass spectrum and retention time with a reference standard or library data.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

For structural elucidation, 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃).[3]

Biological Activity and Signaling Pathways

This compound exhibits potent cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma (Hep G2).[7][9] Its mechanism of action involves the induction of apoptosis through the intrinsic, or mitochondrial, pathway.

This compound-Induced Intrinsic Apoptosis Pathway

The intrinsic apoptosis pathway is initiated by cellular stress, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors. This compound is known to trigger this cascade, culminating in the activation of executioner caspases that dismantle the cell.

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Apoptosis Detection

A common method to assess apoptosis is through flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Caption: Workflow for the detection of apoptosis by flow cytometry.

Biosynthesis of Royleanones

Royleanones, including this compound, are abietane-type diterpenoids. Their biosynthesis begins with the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP).

Caption: Proposed biosynthetic pathway of royleanones.

Conclusion

This compound is a promising natural product with well-documented cytotoxic and other biological activities. This guide provides a foundational resource for its study, from its natural origins to its cellular mechanisms of action. The detailed protocols and summarized data are intended to facilitate further research and development of this potent bioactive compound. The elucidation of its biosynthetic pathway also opens avenues for synthetic biology approaches to enhance its production.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Abietadiene synthase catalysis: Mutational analysis of a prenyl diphosphate ionization-initiated cyclization and rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aromatic abietane diterpenoids: their biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. [Bioinformatics analysis of geranylgeranyl pyrophosphate synthase coding gene and amino acid sequence in Lamiaceae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]

- 8. research.wur.nl [research.wur.nl]

- 9. A single residue change leads to a hydroxylated product from the class II diterpene cyclization catalyzed by abietadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of 6,7-Dehydroroyleanone in Plectranthus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of 6,7-dehydroroyleanone, a significant abietane (B96969) diterpene found in various Plectranthus species. This document details the proposed biosynthetic pathway, summarizes key quantitative data, provides detailed experimental protocols for relevant research, and visualizes complex processes through diagrams. The information presented herein is crucial for researchers in natural product chemistry, plant biochemistry, and drug discovery seeking to understand and potentially manipulate the production of this bioactive compound.

Introduction to this compound and Plectranthus

The genus Plectranthus, belonging to the Lamiaceae family, is a rich source of bioactive secondary metabolites, particularly abietane diterpenes. Among these, this compound has garnered significant interest due to its diverse pharmacological activities. Royleanones, characterized by a 12-hydroxy-11,14-benzoquinone skeleton, are considered oxidative derivatives of the diterpene ferruginol.[1] Plectranthus species are widely used in traditional medicine, and their rich phytochemical profile, especially their diterpenoid content, is a key area of scientific investigation.[1][2]

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursor of diterpenes, geranylgeranyl pyrophosphate (GGPP). The pathway involves cyclization to form the characteristic tricyclic abietane skeleton, followed by a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs). While the complete pathway has not been fully elucidated in Plectranthus, extensive research on related diterpenoid biosynthesis in the Lamiaceae family, particularly in Salvia species, provides a strong foundation for the proposed pathway.[1][3]

The initial steps involve the conversion of GGPP to the abietane skeleton, likely proceeding through a copalyl diphosphate (B83284) intermediate.[3] The resulting abietatriene (B1232550) is then hydroxylated to form ferruginol, a key intermediate in the biosynthesis of many royleanones.[1][2] Subsequent oxidations at positions C-6 and C-7 are believed to lead to the formation of this compound.

Quantitative Data on Diterpenoid Content in Plectranthus

The concentration of this compound and related diterpenoids can vary significantly between different Plectranthus species and even within different tissues of the same plant. High-performance liquid chromatography (HPLC) is a commonly used technique for the quantification of these compounds.

| Plectranthus Species | Compound | Concentration | Method | Reference |

| P. madagascariensis | This compound | Major component of essential oil | GC-MS, HPLC-DAD | [4] |

| P. aliciae | This compound | 77.8 mg/g of essential oil | HPLC | [5] |

| P. barbatus | Sugiol | - | HPLC | [6] |

| P. barbatus | 11,14-dihydroxy-8,11,13-abietatrien-7-one | - | HPLC | [6] |

| P. madagascariensis | Rosmarinic acid | 4.60 to 50.5 mg/g | HPLC-DAD | [7] |

| P. madagascariensis | 6β,7α-dihydroxyroyleanone | - | HPLC-DAD | [7] |

| P. madagascariensis | 7α-formyloxy-6β-hydroxyroyleanone | - | HPLC-DAD | [7] |

| P. madagascariensis | 7α-acetoxy-6β-hydroxyroyleanone | - | HPLC-DAD | [7] |

| P. madagascariensis | Coleon U | - | HPLC-DAD | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Quantification of this compound by HPLC-DAD

This protocol is adapted from methods used for the analysis of royleanones in Plectranthus species.[7][8]

1. Plant Material and Extraction:

-

Harvest and air-dry the relevant plant material (e.g., leaves, roots).

-

Grind the dried material to a fine powder.

-

Extract the powdered material with a suitable solvent (e.g., acetone, methanol, or dichloromethane) using maceration, sonication, or Soxhlet extraction.

-

Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Sample Preparation:

-

Redissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).

-

Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

3. HPLC-DAD Analysis:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is typically used. For example, a linear gradient from 20% to 100% acetonitrile over 40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: Diode array detector (DAD) monitoring at a wavelength range of 200-400 nm. This compound typically shows a characteristic UV absorption spectrum.

-

Quantification: Prepare a calibration curve using a purified standard of this compound of known concentrations. The concentration in the plant extract can be determined by comparing its peak area with the calibration curve.

Heterologous Expression and Functional Characterization of Diterpene Synthases and Cytochrome P450s

This protocol provides a general workflow for the identification and characterization of the enzymes involved in the biosynthetic pathway.

1. Gene Identification:

-

Perform transcriptome sequencing (RNA-seq) of relevant Plectranthus tissues (e.g., glandular trichomes, roots) where diterpenoids are synthesized.

-

Identify candidate diterpene synthase (diTPS) and cytochrome P450 (CYP) genes based on sequence homology to known terpene biosynthetic genes from other Lamiaceae species.

2. Heterologous Expression in E. coli (for diTPSs):

-

Clone the full-length coding sequence of the candidate diTPS gene into a suitable E. coli expression vector (e.g., pET series).

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG.

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

3. Heterologous Expression in Saccharomyces cerevisiae (for CYPs):

-

Clone the full-length coding sequence of the candidate CYP gene into a yeast expression vector.

-

Co-express the CYP with a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana) to ensure efficient electron transfer.

-

Transform the yeast strain (e.g., WAT11, which expresses a plant CPR) with the expression constructs.

-

Grow the yeast culture and induce protein expression.

-

Prepare microsomes from the yeast cells, which will contain the expressed CYP and CPR.

4. In Vitro Enzyme Assays:

-

diTPS Assay: Incubate the purified diTPS enzyme with GGPP in a suitable buffer. Extract the reaction products with an organic solvent (e.g., hexane) and analyze by GC-MS to identify the resulting diterpene hydrocarbon.

-

CYP Assay: Incubate the yeast microsomes containing the CYP and CPR with the appropriate substrate (e.g., abietatriene or ferruginol) and NADPH in a suitable buffer. Extract the reaction products with an organic solvent (e.g., ethyl acetate) and analyze by LC-MS or GC-MS to identify the oxidized products.

Regulation of this compound Biosynthesis

The biosynthesis of diterpenoids in plants is tightly regulated at the transcriptional level. Various families of transcription factors, including MYB, bHLH, and WRKY, have been shown to regulate the expression of genes encoding enzymes in terpenoid biosynthetic pathways in response to developmental cues and environmental stimuli.[9] While specific transcription factors controlling this compound biosynthesis in Plectranthus have not yet been identified, studies in related Lamiaceae species provide a model for the regulatory network.

Conclusion and Future Perspectives

This technical guide has summarized the current understanding of the biosynthesis of this compound in Plectranthus. While the general pathway is proposed based on strong evidence from related species, the definitive elucidation of the specific enzymes and regulatory factors in Plectranthus remains an active area of research. Future work should focus on the functional characterization of candidate diTPS and CYP genes from Plectranthus species known to produce high levels of this compound. The detailed protocols and information provided herein serve as a valuable resource for researchers aiming to unravel the intricacies of this important biosynthetic pathway and to explore its potential for metabolic engineering and the development of novel pharmaceuticals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tanshinones: Leading the way into Lamiaceae labdane-related diterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Functional Characterization of a 2OGD Involved in Abietane-Type Diterpenoids Biosynthetic Pathway in Salvia miltiorrhiza [frontiersin.org]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Royleanone Derivatives From Plectranthus spp. as a Novel Class of P-Glycoprotein Inhibitors [frontiersin.org]

- 9. Functional divergence of CYP76AKs shapes the chemodiversity of abietane-type diterpenoids in genus Salvia - PMC [pmc.ncbi.nlm.nih.gov]

6,7-Dehydroroyleanone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dehydroroyleanone is an abietane (B96969) diterpene quinone found in various plant species, notably within the Plectranthus and Salvia genera.[1][2] This molecule has garnered significant scientific interest due to its potent cytotoxic properties against a range of cancer cell lines, including those of the breast, liver, and central nervous system.[3] Its mechanism of action is primarily attributed to the induction of apoptosis through the intrinsic, caspase-dependent pathway.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and biological evaluation are also presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound possesses a rigid tetracyclic abietane skeleton characterized by a quinone moiety, which is crucial for its biological activity. The chemical structure and key identifiers are presented below.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. The compound typically appears as orange-reddish crystals.[4]

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆O₃ | [5] |

| Molecular Weight | 314.42 g/mol | [5] |

| IUPAC Name | (4bS,8aS)-1-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthrene-3,4-dione | COCONUT Database |

| CAS Number | 6855-99-8 | [1] |

| Appearance | Orange-reddish crystals | [4] |

| Solubility | Poorly soluble in water. Soluble in solvents like chloroform. | [4] |

| Optical Rotation | [α]D²¹ = -2.85° (in CHCl₃) | [4] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While detailed raw spectra are beyond the scope of this guide, the characteristic data are summarized below.

| Technique | Data | Source |

| ¹H NMR, ¹³C NMR | Data available in the literature, confirming the abietane skeleton and functional groups. | [6] |

| Mass Spectrometry (MS) | EI-MS m/z 314 [M]⁺, with characteristic fragmentation patterns. | [5] |

| UV-Vis | Spectroscopic data is available and has been used for characterization. | [7] |

| Single-Crystal X-ray | Crystal structure confirms a monoclinic system with a P21 space group. | [5] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its cytotoxic and pro-apoptotic effects being the most extensively studied.

Cytotoxicity

The compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. A summary of its inhibitory concentrations is presented below.

| Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µM) | Exposure Time (h) | Source |

| Hep G2 | Hepatocellular Carcinoma | 32.74 | 24 | [8] |

| Hep G2 | Hepatocellular Carcinoma | 16.62 | 48 | [8] |

| H7PX | Glioma | - | - | [3] |

| MCF-7 | Breast Carcinoma | - | - | [3] |

| NCI-H460 | Lung Cancer | - | - | [6] |

| AGS | Gastric Carcinoma | - | - | [6] |

| CaCo-2 | Colorectal Adenocarcinoma | - | - | [6] |

Note: Specific IC₅₀/GI₅₀ values for some cell lines were mentioned as significant but not quantified in the provided search results.

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the cytotoxicity of this compound is the induction of programmed cell death, or apoptosis.[8][9] Studies have shown that this process is caspase-dependent and involves the intrinsic apoptotic pathway.[4]

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, a diterpenoid quinone from Salvia moorcraftiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cytotoxicity and Apoptosis Induction of this compound from Taiwania cryptomerioides Bark Essential Oil in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity and Apoptosis Induction of this compound from Taiwania cryptomerioides Bark Essential Oil in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

6,7-Dehydroroyleanone: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dehydroroyleanone (DHR), a naturally occurring abietane (B96969) diterpene, has demonstrated significant cytotoxic and pro-apoptotic activities across a range of cancer cell lines, positioning it as a promising candidate for novel anticancer therapeutic development. This technical guide provides an in-depth analysis of the core mechanisms underlying DHR's anticancer effects, focusing on its ability to induce apoptosis through the intrinsic pathway. This document synthesizes available quantitative data, details key experimental protocols, and visualizes the implicated signaling cascades to offer a comprehensive resource for the scientific community.

Introduction

This compound is a bioactive compound isolated from various plant species. Emerging research has highlighted its potent cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma, breast cancer, and glioma.[1][2] This guide delineates the current understanding of its mechanism of action, with a focus on the induction of programmed cell death, or apoptosis, in cancer cells.

Cytotoxic Activity

DHR exhibits a dose-dependent cytotoxic effect on cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.

Table 1: Cytotoxicity of this compound in Cancer Cells

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| Hep G2 | Hepatocellular Carcinoma | 24 | 32.74 | [1] |

| Hep G2 | Hepatocellular Carcinoma | 48 | 16.62 | [1] |

| MCF-7 | Breast Cancer (hormone-positive) | Not Specified | Not Specified | [2][3] |

| SkBr3 | Breast Cancer (HER2-positive) | Not Specified | Not Specified | [3] |

| SUM159 | Breast Cancer (triple-negative) | Not Specified | Not Specified | [3] |

| H7PX | Glioma | Not Specified | Not Specified | [3] |

Induction of Apoptosis

A primary mechanism of DHR's anticancer activity is the induction of apoptosis, or programmed cell death. This is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of specific signaling pathways.

Evidence for Apoptosis

Annexin V/Propidium Iodide (PI) staining is a standard flow cytometry-based assay to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.

In Hep G2 cells treated with this compound (25 µg/mL), a significant increase in the apoptotic cell population is observed over time. After 48 hours of treatment, the percentage of apoptotic cells (early and late) reached 39.7%.[1][3]

Table 2: Apoptosis Induction by this compound in Hep G2 Cells

| Treatment | Incubation Time (hours) | Percentage of Apoptotic Cells (%) | Reference |

| Control | 48 | < 5 | [3] |

| Etoposide (50 µg/mL) | 48 | 35.3 | [3] |

| This compound (25 µg/mL) | 48 | 39.7 | [3] |

The Intrinsic Apoptotic Pathway

Current evidence suggests that this compound triggers the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by intracellular signals and converges on the mitochondria. A key event is the change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. An increase in this ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade.

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. The intrinsic pathway involves the activation of initiator caspase-9, which in turn activates executioner caspases, such as caspase-3. Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. While the direct activation of caspases-3 and -9 by this compound is a key aspect of its mechanism, specific quantitative data on the fold-increase in their activity in response to the compound is an area for further investigation.

Caption: Intrinsic apoptosis pathway induced by this compound.

Other Potential Mechanisms of Action

While the induction of apoptosis via the intrinsic pathway is the most well-documented mechanism of action for this compound, other signaling pathways are likely involved. Further research is required to fully elucidate their roles.

Reactive Oxygen Species (ROS) Production

Many chemotherapeutic agents exert their effects by inducing the production of reactive oxygen species (ROS). An excess of ROS can lead to oxidative stress, damaging cellular components and triggering apoptosis. The quinone structure of this compound suggests a potential for redox cycling and ROS generation, a hypothesis that warrants further experimental validation.

Modulation of Pro-Survival Signaling Pathways

The PI3K/Akt/mTOR, NF-κB, and STAT3 signaling pathways are critical for cancer cell survival, proliferation, and resistance to apoptosis. Inhibition of these pathways is a common strategy in cancer therapy. While some related compounds have been shown to modulate these pathways, direct evidence of this compound's effect on these specific signaling cascades in cancer cells is an area of active investigation.

Caption: Potential signaling pathways modulated by this compound.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time points (e.g., 24, 48 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the target proteins.

Protocol (General):

-

Treat cells with this compound and prepare cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, Akt, p-STAT3, STAT3) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound is a promising natural compound with potent anticancer activity, primarily mediated through the induction of apoptosis via the intrinsic pathway. Its ability to trigger caspase activation highlights its potential as a lead compound for the development of novel chemotherapeutic agents.

Future research should focus on several key areas to fully elucidate its mechanism of action and therapeutic potential:

-

ROS Production: Quantitatively assess the ability of this compound to induce ROS production in various cancer cell lines and determine the role of ROS in mediating its apoptotic effects.

-

Signaling Pathway Modulation: Conduct detailed studies, including Western blot and reporter assays, to confirm and quantify the effects of this compound on the PI3K/Akt/mTOR, NF-κB, and STAT3 signaling pathways.

-

In Vivo Efficacy: Evaluate the antitumor efficacy and safety of this compound in preclinical animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify compounds with improved potency and selectivity.

A comprehensive understanding of these aspects will be crucial for the successful translation of this compound from a promising natural product into a clinically effective anticancer drug.

References

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of 6,7-Dehydroroyleanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 6,7-Dehydroroyleanone (DHR), an abietane (B96969) diterpene with significant anticancer potential. This document summarizes key quantitative data, details essential experimental methodologies, and visualizes the underlying mechanisms of action to support further research and development in oncology.

Executive Summary

This compound, a natural compound isolated from various plant species including those of the Plectranthus and Taiwania genera, has demonstrated notable cytotoxic effects against a range of human cancer cell lines.[1][2][3] Studies have shown its efficacy in inducing programmed cell death, or apoptosis, in cancer cells, often surpassing the potency of established chemotherapeutic agents like etoposide.[1] This guide consolidates the existing data on its cytotoxic activity and provides detailed protocols for its evaluation, offering a foundational resource for researchers investigating its therapeutic potential.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the reported IC50 values of DHR against various human cancer cell lines.

Table 1: Cytotoxicity of this compound against Human Hepatocellular Carcinoma (Hep G2) Cells

| Treatment Duration | IC50 (µg/mL) | IC50 (µM) |

| 24 hours | 10.28 | 32.74 |

| 48 hours | 5.22 | 16.62 |

Data sourced from a study on Taiwania cryptomerioides bark essential oil.[1]

Table 2: Comparative Cytotoxicity (GI50) of this compound and its Derivatives

| Cell Line | Cancer Type | This compound (µM) |

| AGS | Gastric Carcinoma | 24.31 ± 1.41 |

| CaCo-2 | Colorectal Adenocarcinoma | 31.62 ± 2.74 |

| MCF-7 | Breast Carcinoma | 60.44 ± 3.69 |

| NCI-H460 | Lung Cancer | 82.98 ± 2.98 |

GI50 represents the concentration for 50% growth inhibition.[2]

Table 3: Cytotoxicity against a Non-Tumor Cell Line

| Cell Line | Cell Type | IC50 (µM) |

| MRC-5 | Human Embryonal Bronchial Epithelial Cells | 24 |

This data suggests a degree of selectivity of DHR towards cancer cells over non-tumor cells.[4]

Experimental Protocols

Reproducible and standardized experimental protocols are critical for the accurate assessment of cytotoxicity. The following sections detail the methodologies for the key assays used in the preliminary screening of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Target cancer cell lines (e.g., Hep G2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24 and 48 hours).

-

MTT Addition: Following incubation, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentrations.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Target cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.

Visualizations: Workflows and Signaling Pathways

Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language).

Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.

Caption: Proposed intrinsic apoptotic signaling pathway induced by this compound.

Mechanism of Action

Preliminary studies indicate that this compound induces apoptosis in cancer cells through the intrinsic pathway.[5] This is characterized by the activation of key executioner caspases. Strong activation of caspase-9 and caspase-3 has been observed, suggesting that DHR triggers a cascade of events leading to programmed cell death.[5] Furthermore, it has been noted that DHR can evade the resistance mechanisms associated with P-glycoprotein, a significant advantage in overcoming multidrug resistance in cancer therapy.[4][5]

Conclusion and Future Directions

This compound has emerged as a promising natural compound with potent cytotoxic activity against a variety of cancer cell lines. Its ability to induce apoptosis via the intrinsic pathway and circumvent common drug resistance mechanisms makes it a compelling candidate for further preclinical and clinical investigation. Future research should focus on elucidating the precise molecular targets of DHR, expanding its evaluation in a wider range of cancer models, including in vivo studies, and exploring its potential in combination therapies to enhance its anticancer efficacy.

References

- 1. Cytotoxicity and Apoptosis Induction of this compound from Taiwania cryptomerioides Bark Essential Oil in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

The Role of 6,7-Dehydroroyleanone in Traditional and Modern Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dehydroroyleanone, a bioactive abietane (B96969) diterpene quinone, is a significant constituent of various medicinal plants utilized in traditional healing practices. Notably found in species of the Plectranthus, Taiwania, and Inula genera, this compound has garnered considerable scientific interest for its potent pharmacological activities. This technical guide provides a comprehensive overview of the role of this compound, bridging its traditional medicinal roots with modern scientific validation. It details its cytotoxic, anti-inflammatory, and antimicrobial properties, elucidates its mechanisms of action through key signaling pathways, and provides detailed experimental protocols for its isolation and bioactivity assessment. All quantitative data are summarized for comparative analysis, and cellular pathways and experimental workflows are visually represented to facilitate a deeper understanding of this promising natural product.

Traditional Medicine Context

While this compound itself is not documented in traditional texts, the plants from which it is abundantly isolated have a rich history of use in traditional medicine, suggesting the compound's contribution to their therapeutic effects.

-

Plectranthus madagascariensis : Traditionally, this plant has been used to treat respiratory conditions such as coughs, colds, and asthma. It has also been applied topically for dermatological issues, including wounds and inflammation.[1][2][3]

-

Taiwania cryptomerioides : The durable wood of this tree was historically used for practical applications like coffins and house construction. Traditional practices also involved the extraction of chemicals from the wood for their medicinal properties.

-

Inula royleana : This plant has been traditionally employed as a disinfectant. Its roots contain alkaloids that have been observed to affect blood pressure and intestinal peristalsis.

The documented anti-inflammatory and antimicrobial properties of this compound align with the traditional uses of these plants for treating inflammatory conditions and infections.

Pharmacological Activities

Scientific investigations have substantiated the ethnobotanical claims by demonstrating the multi-faceted pharmacological potential of this compound.

Cytotoxic Activity

This compound has emerged as a potent cytotoxic agent against various cancer cell lines, with its efficacy in some cases surpassing that of conventional chemotherapeutic drugs.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| Hep G2 | Hepatocellular Carcinoma | 32.74 | 24 | [1] |

| Hep G2 | Hepatocellular Carcinoma | 16.62 | 48 | [1] |

| H7PX | Glioma | - | - | [1] |

| MCF-7 | Breast Cancer | - | - | |

| NCI-H460 | Non-small cell lung cancer | - | - |

Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators.

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Key Findings | Reference |

| Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | Dose-dependent inhibition of LPS-induced NO production |

Antimicrobial Activity

This compound has also demonstrated activity against pathogenic microorganisms.

Table 3: Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µM) | Reference |

| Staphylococcus aureus | Gram-positive bacteria | - | |

| MRSA | Gram-positive bacteria | - |

Mechanism of Action

Induction of Apoptosis in Cancer Cells

The primary mechanism underlying the cytotoxic activity of this compound is the induction of apoptosis, or programmed cell death. It triggers the intrinsic apoptotic pathway, a mitochondrial-mediated cascade of events.

Attenuation of Inflammatory Response

This compound mitigates the inflammatory response by inhibiting the production of nitric oxide (NO), a key pro-inflammatory molecule. This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS). The upstream regulation is likely mediated through the NF-κB signaling pathway.

Experimental Protocols

Isolation of this compound

The following protocol outlines a general method for the isolation of this compound from plant material, such as the aerial parts of Plectranthus species.

Methodology:

-

Extraction: Air-dried and powdered plant material is subjected to hydrodistillation using a Clevenger-type apparatus for several hours to yield the essential oil.

-

Fractionation: The crude essential oil is fractionated by column chromatography on silica gel. A gradient elution system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate, is employed.

-

Bioassay-Guided Isolation: Fractions are collected and monitored by Thin Layer Chromatography (TLC). The biological activity (e.g., cytotoxicity) of each fraction is assessed to identify the active fraction(s) containing the compound of interest.

-

Purification: The active fraction is further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound in high purity.

-

Structural Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and comparison with literature data.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Methodology:

-

Cell Seeding: Cancer cells (e.g., Hep G2) are seeded into 96-well plates at a density of approximately 2 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[1]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (and a vehicle control, e.g., DMSO). The plates are then incubated for a specified period (e.g., 24 or 48 hours).

-

MTT Incubation: The treatment medium is removed, and a solution of MTT (typically 0.5-1 mg/mL in serum-free medium) is added to each well. The plates are incubated for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidified isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

The Griess assay is a common method for measuring nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Methodology:

-

Cell Seeding and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates. The cells are then pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

-

Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic solution) is added to the supernatant.

-

Absorbance Measurement: After a short incubation at room temperature to allow for color development (a pink to reddish-purple azo dye), the absorbance is measured at approximately 540 nm.

-

Data Analysis: The concentration of nitrite in the samples is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Conclusion and Future Perspectives

This compound is a compelling natural product with a strong foundation in traditional medicine and robust scientific validation of its biological activities. Its potent cytotoxic and anti-inflammatory properties, mediated through well-defined signaling pathways, position it as a promising lead compound for the development of novel therapeutics. Future research should focus on in-depth in vivo studies to evaluate its efficacy and safety profile, as well as on structure-activity relationship studies to optimize its therapeutic potential. The detailed protocols provided herein offer a solid framework for researchers to further explore the multifaceted pharmacological landscape of this remarkable diterpenoid.

References

Discovery and Isolation of 6,7-Dehydroroyleanone from Taiwania cryptomerioides: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery, isolation, and preliminary biological evaluation of 6,7-Dehydroroyleanone, a diterpenoid quinone, from the bark of Taiwania cryptomerioides. The isolation of this compound was achieved through a bioassay-guided fractionation approach, revealing its potent cytotoxic effects against human hepatocellular carcinoma cells. This document provides a summary of the quantitative data, experimental methodologies, and visual representations of the processes involved.

Quantitative Data Summary

The cytotoxic activity of the essential oil from the bark of Taiwania cryptomerioides, its most active fraction (S3), and the isolated this compound were evaluated against the Hep G2 human hepatocellular carcinoma cell line. The half-maximal inhibitory concentration (IC50) values are presented below, demonstrating a significant increase in potency from the crude oil to the purified compound.

| Substance | Cell Line | Treatment Duration | IC50 (µg/mL) | IC50 (µM) |

| This compound | Hep G2 | 24 hours | 10.28 | 32.74 |

| This compound | Hep G2 | 48 hours | 5.22 | 16.62 |

| Bark Essential Oil | Hep G2 | 48 hours | 30.27 | - |

| Etoposide (Positive Control) | Hep G2 | 48 hours | 29.68 | - |

Table 1: Cytotoxicity of this compound and T. cryptomerioides Bark Essential Oil.[1][2]

The quantification of this compound in the most active S3 fraction was determined to be 8.81 ± 0.21% by gas chromatography (GC) analysis.[2]

Experimental Protocols

The isolation of this compound was performed using a bioassay-guided strategy, where fractions of the essential oil were tested for their cytotoxic activity to guide the purification process.

Plant Material and Essential Oil Extraction

-

Plant Material: Bark of Taiwania cryptomerioides was collected.

-

Extraction Method: The essential oil was extracted from the air-dried bark chips. While the primary articles do not specify the exact method for the bark, a common method for other parts of the plant, such as sapwood, is hydrodistillation using a Clevenger-type apparatus for an extended period (e.g., 8 hours).[3] The resulting oil is then dried over anhydrous sodium sulfate.

Bioassay-Guided Fractionation

-

Initial Bioassay: The crude bark essential oil was tested for cytotoxicity against Hep G2 cells to confirm activity.

-

Fractionation: The essential oil was subjected to column chromatography to separate it into different fractions. The primary study mentions the isolation from the "S3 fraction," which was identified as the most active among six fractions.[1][2]

-

Iterative Bioassays: Each fraction was tested for its cytotoxic activity. The S3 fraction demonstrated the highest potency and was selected for further purification.

Isolation and Purification of this compound

-

Purification of Active Fraction: The S3 fraction was further purified using chromatographic techniques to yield the pure compound, this compound.

-

Structural Elucidation: The chemical structure of the isolated compound was determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] The molecular structure was also confirmed by an ORTEP (Oak Ridge Thermal-Ellipsoid Plot) diagram.[2][4]

Cytotoxicity and Apoptosis Assays

-

Cell Viability Assay (MTT): The cytotoxicity of the essential oil, its fractions, and purified this compound was determined using the colorimetric MTT assay.[1][2]

-

Apoptosis Analysis (Flow Cytometry): To determine the mechanism of cell death, Hep G2 cells treated with this compound were stained with Annexin V and propidium (B1200493) iodide (PI) and analyzed by flow cytometry. This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the bioassay-guided workflow for the isolation of this compound.

Proposed Signaling Pathway

This compound induces apoptosis in hepatocellular carcinoma cells. While the precise signaling cascade has not been fully elucidated in the reviewed literature, a generalized apoptosis pathway is presented below. The compound is shown to initiate a process that leads to the activation of executioner caspases, key mediators of programmed cell death.

Conclusion

The research demonstrates that this compound, isolated from the bark of Taiwania cryptomerioides, is a potent cytotoxic agent against hepatocellular carcinoma cells.[1][2] Its activity is significantly greater than that of the crude essential oil and the clinical anticancer drug etoposide.[1][2] The mechanism of action involves the induction of apoptosis.[1][2] These findings highlight this compound as a promising phytochemical candidate for further investigation and development as a chemotherapeutic agent for human hepatocellular carcinoma.[1][2]

References

Spectroscopic Profile of 6,7-Dehydroroyleanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6,7-Dehydroroyleanone, an abietane (B96969) diterpenoid quinone. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, is essential for the identification, characterization, and further investigation of this compound in drug discovery and development.

Core Spectroscopic Data

The quantitative spectroscopic data for this compound is summarized in the following tables for clear reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| 7.32 | s | - | OH-12 |

| 6.78 | dd | 9.8, 3.0 | H-7 |

| 6.44 | dd | - | H-6 |

| 3.23 | m | - | H-15 |

| 2.65 | m | - | H-1 |

| 2.18 | m | - | H-5 |

| 1.85 | m | - | H-2 |

| 1.65 | m | - | H-3 |

| 1.55 | m | - | H-1 |

| 1.25 | s | - | H-20 |

| 1.23 | d | 6.9 | H-16, H-17 |

| 1.21 | s | - | H-18 |

| 1.19 | s | - | H-19 |

Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Carbon Assignment |

| 186.06 | C-14 |

| 183.44 | C-11 |

| 151.19 | C-12 |

| 140.51 | C-8 |

| 139.6 | C-6 |

| 138.5 | C-9 |

| 122.59 | C-13 |

| 121.10 | C-7 |

| 52.10 | C-5 |

| 40.52 | C-1 |

| 39.25 | C-4 |

| 35.15 | C-3 |

| 33.26 | C-10 |

| 32.60 | C-20 |

| 24.08 | C-15 |

| 22.80 | C-18 |

| 20.00 | C-16 |

| 19.80 | C-17 |

| 18.67 | C-2 |

| 15.17 | C-19 |

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₂₆O₃ |

| Exact Mass | 314.1882 g/mol |

Infrared (IR) Spectroscopy Data

Table 4: IR Spectral Data of this compound (KBr) [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3364 | O-H stretching |

| 3089 | C-H stretching (aromatic/vinylic) |

| 2961, 2927, 2870 | C-H stretching (aliphatic) |

| 1626 | C=O stretching (quinone) |

| 1551 | C=C stretching |

| 1460, 1387, 1376 | C-H bending |

| 1329, 1254, 1165 | C-O stretching |

Experimental Protocols

The following sections detail generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The concentration is generally in the range of 1-10 mg/mL.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a 500 MHz instrument.

-

¹H NMR Acquisition: A standard pulse sequence is utilized to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm for this compound), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the ¹³C spectrum, providing single lines for each unique carbon atom. A sufficient number of scans is essential due to the lower natural abundance of the ¹³C isotope.

-

Data Analysis: The resulting spectra are processed by applying a Fourier transform to the free induction decay (FID). The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). The integration of the proton signals provides the relative number of protons, and the coupling constants (J values) give information about adjacent protons. 2D NMR experiments such as COSY, HMQC, and HMBC are often employed to confirm the structure.[1][2]

Mass Spectrometry (MS)

-

Sample Introduction: The sample of this compound is introduced into the mass spectrometer, typically dissolved in a suitable solvent like methanol (B129727) or acetonitrile.

-

Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is commonly used to generate molecular ions with minimal fragmentation.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole).

-

Data Analysis: The mass spectrum provides the molecular weight of the compound from the molecular ion peak. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition by providing a highly accurate mass measurement.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Instrumentation: The KBr pellet is placed in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer.

-

Data Acquisition: The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light absorbed at each wavelength.

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. The positions and intensities of these bands are used to identify the functional groups.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for Clevenger-Assisted Extraction of 6,7-Dehydroroyleanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dehydroroyleanone is a bioactive abietane (B96969) diterpene with a quinone moiety, predominantly found in the essential oil of various Plectranthus species, notably Plectranthus madagascariensis and its varieties such as Plectranthus aliciae.[1][2][3] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent cytotoxic effects against various cancer cell lines, as well as anti-inflammatory, antioxidant, and antimicrobial properties.[1][3][4][5] The induction of apoptosis is one of the mechanisms underlying its cytotoxic activity.[4] Clevenger-assisted hydrodistillation is a well-established and effective method for the extraction of this valuable compound from its plant sources.[1][2]

Data Presentation

Table 1: Comparison of Extraction Methods for this compound from Plectranthus aliciae

| Extraction Method | Extraction Yield (%) | Concentration of this compound in Extract (mg/g) |

| Clevenger-Assisted Extraction (CAE) | 0.04 | 77.8 |

| Ultrasound-Assisted Extraction (UAE) with water | 16.3 | Lower than CAE |

| Ultrasound-Assisted Extraction (UAE) with water:acetone | 10.2 | Lower than CAE |

| Maceration-Assisted Extraction (MAE) | 0.9 | Lower than CAE |

Source: Data compiled from a study on Plectranthus aliciae.[1]

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC50 (µg/mL) - 48h |

| Hep G2 (Human Hepatocellular Carcinoma) | 5.22 |

Source: Data from a study on the cytotoxicity of this compound.[4]

Experimental Protocols

Protocol 1: Clevenger-Assisted Hydrodistillation of this compound from Plectranthus madagascariensis leaves

Objective: To extract this compound from the leaves of Plectranthus madagascariensis using a Clevenger apparatus.

Materials:

-

Fresh or air-dried leaves of Plectranthus madagascariensis

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Condenser

-

Collecting burette

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

Procedure:

-

Plant Material Preparation: Weigh approximately 100 g of air-dried and powdered leaves of Plectranthus madagascariensis.

-

Apparatus Setup: Place the plant material into a 2 L round-bottom flask and add 1 L of distilled water.

-

Connect the flask to the Clevenger apparatus, which is connected to a condenser.

-

Hydrodistillation: Heat the flask using a heating mantle to boil the water. The steam will carry the volatile essential oil containing this compound.

-

Continue the distillation for 3 hours. The condensed steam and essential oil will be collected in the graduated burette of the Clevenger apparatus.

-

Oil Collection: After 3 hours, turn off the heat and allow the apparatus to cool.

-

Carefully collect the orange-colored essential oil from the burette.

-

Drying the Essential Oil: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed glass vial in a refrigerator at 4°C, protected from light.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of this compound in the extracted essential oil.

Materials and Equipment:

-

Extracted essential oil sample

-

This compound standard

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a Diode Array Detector (DAD)

-

C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of the this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Accurately weigh a small amount of the essential oil and dissolve it in methanol to a known volume. Filter the solution through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 20 µL.

-

Detection Wavelength: Monitor at the maximum absorbance wavelength for this compound.

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared sample solution.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Caption: Experimental workflow for the extraction and quantification of this compound.

Caption: Simplified diagram of the pro-apoptotic action of this compound.

References

- 1. Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. sciforum.net [sciforum.net]

Application Notes and Protocols: Ultrasound-Assisted Extraction of 6,7-Dehydroroyleanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dehydroroyleanone is a bioactive abietane (B96969) diterpene found in various plant species, notably within the Plectranthus genus. This compound has garnered significant interest for its potential therapeutic properties, including cytotoxic and antimicrobial activities. Efficient extraction of this compound from its natural sources is a critical first step in its study and potential development as a pharmaceutical agent. Ultrasound-assisted extraction (UAE) offers a rapid, efficient, and reproducible method for this purpose, often leading to higher yields in shorter extraction times compared to traditional methods. This document provides a detailed protocol for the ultrasound-assisted extraction of this compound and related compounds from Plectranthus species.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate solvent and extraction technique is crucial for maximizing the yield of royleanones. The following table summarizes the yields of various royleanone (B1680014) diterpenes from Plectranthus madagascariensis using different extraction methods, including ultrasound-assisted extraction (UAE) with acetone (B3395972) and methanol, as well as maceration and supercritical fluid extraction (SCFE). While this compound is not explicitly quantified in this dataset, the data for structurally similar royleanones provide a strong indication of the efficacy of each method.

| Extraction Method | Solvent | Rosmarinic Acid (mg/g) | 6β,7α-dihydroxyroyleanone (mg/g) | 7α-formyloxy-6β-hydroxyroyleanone (mg/g) | 7α-acetoxy-6β-hydroxyroyleanone (mg/g) | Coleon U (mg/g) |

| Ultrasound-Assisted Extraction (UAE) | Acetone | 1.8 | 0.2 | 0.5 | 0.3 | 0.1 |

| Ultrasound-Assisted Extraction (UAE) | Methanol | 2.5 | 0.1 | 0.2 | 0.1 | t |

| Maceration Extraction (ME) | Acetone | 1.9 | 0.3 | 0.6 | 0.4 | 0.1 |

| Maceration Extraction (ME) | Methanol | 2.7 | 0.2 | 0.3 | 0.2 | t |

| Supercritical Fluid Extraction (SCFE) | CO₂ | n/d | t | t | t | n/d |

| t = traces; n/d = not detected. Data adapted from a study on P. madagascariensis extracts. |

Experimental Protocol: Ultrasound-Assisted Extraction of this compound

This protocol is based on established methodologies for the extraction of royleanones from Plectranthus species.[1]

1. Materials and Equipment

-

Plant Material: Dried and powdered aerial parts (leaves and stems) of Plectranthus madagascariensis or other this compound-containing species.

-

Solvent: Acetone (analytical grade).

-

Extraction Vessel: Glass beaker or flask.

-

Ultrasonic Device: An ultrasonic bath or probe system (e.g., operating at 35 kHz).

-

Filtration System: Buchner funnel with Whatman No. 1 filter paper or equivalent, and a vacuum flask.

-

Rotary Evaporator: For solvent removal.

-

Analytical Balance.

-

Standard laboratory glassware.

2. Procedure

-

Sample Preparation: Weigh 10 g of the dried, powdered plant material and place it into a 250 mL glass beaker.

-

Solvent Addition: Add 100 mL of acetone to the beaker, resulting in a solid-to-solvent ratio of 1:10 (g/mL).

-

Ultrasonication:

-

Place the beaker in the ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the beaker.

-

Set the ultrasonic frequency to 35 Hz.

-

Sonicate the mixture at room temperature for a total of 30 minutes. It is recommended to perform the sonication in cycles (e.g., three 10-minute cycles with intermittent swirling) to ensure uniform extraction and prevent overheating.

-

-

Filtration: After sonication, filter the mixture under vacuum through a Buchner funnel fitted with filter paper to separate the extract from the plant residue.

-

Residue Washing: Wash the plant residue on the filter paper with a small volume of fresh acetone (e.g., 20 mL) to recover any remaining extract.

-

Solvent Evaporation: Combine the filtrates and evaporate the acetone using a rotary evaporator at a controlled temperature (e.g., 40°C) until a crude extract is obtained.

-

Drying and Weighing: Place the crude extract in a desiccator under vacuum to remove any residual solvent. Weigh the final dried extract to determine the extraction yield.

-

Further Processing: The crude extract can be further purified using chromatographic techniques (e.g., column chromatography, HPLC) to isolate this compound.

Mandatory Visualizations

Experimental Workflow for Ultrasound-Assisted Extraction

References

Application Note: High-Purity Isolation of 6,7-Dehydroroyleanone using Flash Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dehydroroyleanone (DHR) is a bioactive abietane (B96969) diterpene with significant cytotoxic properties, making it a compound of interest in pharmaceutical research and drug development.[1] Found in the essential oils of various plants, including Plectranthus madagascariensis and Taiwania cryptomerioides, efficient purification of DHR is crucial for its further study and potential therapeutic applications.[1][2] Flash chromatography offers a rapid and effective method for the preparative separation of DHR from crude plant extracts and reaction mixtures. This application note provides a detailed protocol for the purification of this compound using normal-phase flash chromatography, yielding a high degree of purity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective flash chromatography protocol.

| Property | Value/Description | Source |

| Molecular Formula | C20H26O3 | N/A |

| Molecular Weight | 314.42 g/mol | N/A |

| Appearance | Orange-reddish crystals | [1] |

| Polarity | Considered a less polar diterpene | Inferred from chromatography conditions |

| Solubility | Poor solubility in aqueous solutions such as phosphate (B84403) buffer. Soluble in organic solvents like chloroform, acetone, ethyl acetate (B1210297), and hexane. | [1] |

| UV Absorbance | Exhibits UV absorbance, which can be utilized for detection during chromatography. | Inferred from HPLC methods |

Experimental Protocol: Flash Chromatography of this compound

This protocol outlines the step-by-step methodology for the purification of this compound from a crude plant extract using flash chromatography.

Materials and Equipment

-

Stationary Phase: Silica (B1680970) gel (230-400 mesh)

-

Mobile Phase Solvents: n-Hexane (HPLC grade), Ethyl acetate (HPLC grade)

-

Crude Sample: Dried crude extract containing this compound

-

Flash Chromatography System: (e.g., Biotage® Isolera™, Teledyne ISCO CombiFlash®) or a manual setup with a glass column, pump, and fraction collector.

-

Thin Layer Chromatography (TLC) Supplies: Silica gel TLC plates, developing chamber, UV lamp.

-

Rotary Evaporator

-

Analytical Balance

-

Glassware: Round-bottom flasks, beakers, graduated cylinders.

Method Development: Thin Layer Chromatography (TLC)

-

Sample Preparation: Dissolve a small amount of the crude extract in a minimal volume of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Solvent System Selection: Spot the dissolved sample onto a silica gel TLC plate. Develop the plate in a chamber containing a mixture of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 n-hexane:ethyl acetate) and gradually increase the polarity.

-

Optimal Rf Value: The ideal solvent system for flash chromatography will provide a retention factor (Rf) of approximately 0.35 for this compound. This allows for good separation from both more polar and less polar impurities.

Flash Chromatography Procedure

-

Column Packing:

-

Select an appropriately sized flash chromatography column based on the amount of crude sample to be purified (a general guideline is a 1:20 to 1:40 sample-to-silica ratio by weight for dry loading).

-

Pack the column with silica gel using either the dry or slurry packing method as recommended by the flash system manufacturer.

-

-

Sample Loading:

-